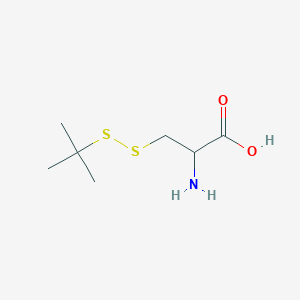

s-tert-Butylmercapto-L-cysteine

Descripción general

Descripción

s-tert-Butylmercapto-L-cysteine: is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by a tert-butylthio group. This modification is often used in peptide synthesis to protect the thiol group from unwanted reactions during the synthesis process. The tert-butylthio group can be removed under specific conditions to reveal the free thiol group of cysteine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of s-tert-Butylmercapto-L-cysteine typically involves the protection of the thiol group of L-cysteine with a tert-butylthio group. One common method involves the reaction of L-cysteine with tert-butylthiol in the presence of a suitable activating agent, such as a carbodiimide, to form the protected cysteine derivative. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by crystallization or chromatography.

Análisis De Reacciones Químicas

Core Reaction Types

STB participates in three principal reaction categories, critical for peptide synthesis and biochemical modifications:

Oxidation Reactions

The tert-butylthio group undergoes oxidation to form disulfides or sulfonic acids. Key reagents and outcomes include:

Notably, oxidation with manganese dioxide or peroxy acids (e.g., trifluoroperacetic acid) at –4°C to 4°C converts STB to cysteic acid (R-SO₃H) while simultaneously removing the protecting group, streamlining peptide synthesis .

Reduction Reactions

Reductive cleavage of disulfide bonds regenerates free thiol groups:

| Reagent | Conditions | Efficiency |

|---|---|---|

| Dithiothreitol (DTT) | pH 8–9, 37°C | >95% |

| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous, room temp | ~100% |

These reactions are pivotal in peptide folding and functionalization, particularly for restoring cysteine’s nucleophilic properties .

Substitution Reactions

The tert-butylthio group is replaced under acidic or nucleophilic conditions:

| Reagent/Environment | Product | Key Use |

|---|---|---|

| Thiols (e.g., glutathione) | Mixed disulfides | Bioconjugation |

| Alkyl halides | Thioethers | Drug derivatization |

| TFA/DMSO | Deprotection + oxidation | One-step disulfide formation |

For example, STB reacts with Fmoc-Cys(StBu)-OH in solid-phase synthesis, enabling regioselective disulfide bond formation in multi-cysteine peptides .

Kinetic and Thermodynamic Control

Reaction outcomes vary significantly under kinetic vs. thermodynamic conditions:

- Thermodynamic Control : Air oxidation favors the most stable disulfide isomer (e.g., cyclic peptides), while glutathione-mediated oxidation ensures proper folding in multi-bridged peptides .

- Kinetic Control : Low-temperature (–4°C) oxidation with MnO₂ achieves rapid cysteic acid formation without side reactions .

Bioconjugation

STB derivatives facilitate site-specific protein modifications:

- Antibody-Drug Conjugates : Thiol-disulfide exchange with maleimide linkers ensures controlled payload attachment .

- Nanoparticle Functionalization : STB-based polymers form redox-sensitive disulfides for targeted drug delivery .

Stability and Side Reactions

- Storage : STB is stable at room temperature but degrades in prolonged acidic/alkaline conditions .

- Side Reactions : Over-oxidation to sulfonic acids occurs with excess peroxide, while Trp or Met residues may oxidize in harsh conditions .

Emerging Research Directions

Aplicaciones Científicas De Investigación

Peptide Synthesis

S-tert-Butylmercapto-L-cysteine serves as a protecting group for the thiol group in cysteine during peptide synthesis. This protection allows for selective reactions without interference from other functional groups, facilitating the incorporation of cysteine residues into peptides. The compound can be deprotected under reducing conditions, releasing the free thiol group when needed .

Drug Development

This compound plays a significant role in the design of novel pharmaceuticals. Its ability to enhance the stability and bioactivity of peptides makes it valuable in developing peptide-based drugs. By utilizing this compound, researchers can create complex peptides that are critical for therapeutic efficacy .

Antioxidant Research

This compound exhibits significant antioxidant properties, making it a valuable compound for studying oxidative stress-related conditions. Research indicates that it can scavenge free radicals and enhance cellular antioxidant defenses, which is crucial in treating diseases characterized by oxidative stress, such as neurodegenerative disorders and sepsis .

Bioconjugation

In bioconjugation processes, this compound aids in attaching biomolecules to surfaces or other molecules, improving drug delivery systems. Its unique structure allows it to form stable complexes with metal ions and participate in redox reactions that modulate cellular environments under oxidative stress conditions .

Data Table: Comparison with Other Sulfur-Containing Compounds

| Compound | Structure/Properties | Unique Features |

|---|---|---|

| L-Cysteine | Contains a free thiol group; less stable | More reactive but less hydrophobic |

| S-Methylcysteine | Uses methyl instead of tert-butyl | Lower steric hindrance; different reactivity |

| S-Benzylcysteine | Contains a benzyl group; more lipophilic | Aromatic character may influence protein interactions |

| N-acetylcysteine | Acetylated form; used as a mucolytic agent | Different functional groups lead to varied activities |

Case Study 1: Antioxidant Mechanism

A study investigating the antioxidant effects of this compound demonstrated its ability to reduce oxidative stress markers in neuronal cells. The mechanism involved scavenging free radicals and enhancing cellular defenses against oxidative damage, highlighting its potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Peptide Synthesis Application

In another investigation, researchers utilized this compound as a protecting group in synthesizing cyclic peptides for drug development. The successful synthesis of these peptides with enhanced stability and bioactivity underscores the compound's significance in pharmaceutical research .

Mecanismo De Acción

The mechanism of action of s-tert-Butylmercapto-L-cysteine involves the protection of the thiol group of cysteine, which prevents unwanted reactions during peptide synthesis. The tert-butylthio group can be selectively removed under specific conditions to reveal the free thiol group, allowing for further functionalization or conjugation of the cysteine residue. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

S-Trityl-L-cysteine: Another cysteine derivative with a trityl protecting group.

S-Methyl-L-cysteine: A cysteine derivative with a methyl protecting group.

S-Benzyl-L-cysteine: A cysteine derivative with a benzyl protecting group.

Uniqueness: s-tert-Butylmercapto-L-cysteine is unique in its use of the tert-butylthio group as a protecting group for the thiol group of cysteine. This protecting group provides a balance between stability and ease of removal, making it suitable for various synthetic and research applications. The tert-butylthio group is also less bulky compared to other protecting groups, which can be advantageous in certain synthetic routes.

Actividad Biológica

s-tert-Butylmercapto-L-cysteine (STB) is a derivative of the amino acid cysteine, characterized by the presence of a tert-butylthio group. This modification serves primarily as a protective measure for the thiol group in cysteine, facilitating its use in various biochemical applications, particularly in peptide synthesis. This article explores the biological activity of STB, including its mechanisms of action, cellular effects, and applications in research and medicine.

This compound is utilized in peptide synthesis due to its ability to protect the thiol group from premature oxidation or reaction. The tert-butylthio group can be selectively removed under reducing conditions, allowing for the release of the free thiol group when needed. This property is crucial for synthesizing peptides that require cysteine residues for structural integrity and biological activity.

Key Reactions Involving STB

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : Disulfide bonds can be reverted to thiols using reducing agents like dithiothreitol.

- Substitution : The tert-butylthio group can be replaced with other functional groups under specific conditions.

Cellular Effects

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Properties : STB has been shown to inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This property is particularly valuable in studies related to cellular aging and neuroprotection.

- Antimicrobial Activity : Laboratory studies suggest that STB can inhibit bacterial and fungal growth, which may be attributed to its ability to disrupt cellular functions through interactions with biomolecules.

- Peptide Synthesis : As a protecting agent for cysteine, STB is essential in synthesizing complex peptides that are crucial for various biological functions.

Table 1: Summary of Biological Activities of this compound

Case Study: Antioxidant Mechanism

In a study examining the antioxidant effects of STB, researchers found that it effectively reduced oxidative stress markers in cultured neuronal cells. The mechanism was linked to the compound's ability to scavenge free radicals and enhance cellular antioxidant defenses. This study highlights STB's potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.

Case Study: Peptide Synthesis Application

A notable application of this compound is in the synthesis of cyclic peptides that are vital for drug development. By utilizing STB as a protecting group, researchers have successfully synthesized peptides with enhanced stability and bioactivity, paving the way for novel therapeutic agents targeting various diseases.

Propiedades

IUPAC Name |

2-amino-3-(tert-butyldisulfanyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S2/c1-7(2,3)12-11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMBHZTWEDJDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-65-9, 30044-51-0 | |

| Record name | 3-[(1,1-Dimethylethyl)dithio]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4151-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(tert-Butylthio)-L-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030044510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(tert-butylthio)-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes S-tert-Butylmercapto-L-cysteine useful in synthesizing molecules like dendrimers and polymers?

A1: this compound possesses several features that make it a valuable building block:

- Presence of reactive groups: It contains a carboxyl group, an amine group, and a tert-butylthio group. These allow for diverse chemical reactions, enabling its incorporation into various molecular structures. [, ]

- Controlled assembly: The tert-butylthio group can be selectively removed under reducing conditions, offering a way to control the assembly and properties of the final molecules. []

Q2: Can you elaborate on the application of this compound in drug delivery systems?

A2: The research highlights the use of this compound in creating reduction-responsive polypeptide micelles for drug delivery: []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.